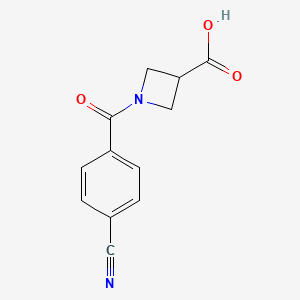

1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid

Description

Historical Context and Development of Azetidine Chemistry

The historical development of azetidine chemistry traces back to the early twentieth century, marking a foundational period in four-membered heterocyclic research. The history of azetidine compounds extends to 1907, when initial investigations into Schiff base reactions involving aniline and aldehyde cycloaddition reactions laid the groundwork for understanding these unique heterocycles. The evolution of azetidine chemistry gained substantial momentum following Alexander Fleming's discovery of penicillin, which highlighted the critical importance of four-membered cyclic amides, particularly the β-lactam ring system.

Early synthetic approaches to azetidines faced significant challenges due to the inherent ring strain of approximately 25.4 kilocalories per mole, which positioned these compounds between the less stable aziridines and more manageable five-membered rings. The development of reduction methods using lithium aluminium hydride for converting azetidinones to azetidines marked a crucial advancement in the field. More sophisticated approaches emerged with the introduction of mixed reagent systems, such as lithium aluminium hydride combined with aluminium trichloride, providing sources of "aluminum chloride hydride" and "aluminum dichloride hydride" species that offered enhanced effectiveness in azetidine synthesis.

The emergence of stereoselective synthesis methods represented a significant milestone in azetidine chemistry development. Regio- and diastereoselective synthesis of 2-arylazetidines became achievable through ring transformation reactions from appropriately substituted oxiranes, with these processes being controlled by Baldwin's Rules and demonstrating remarkable functional group tolerance. The Paternò-Büchi reaction and its aza analogue further expanded the synthetic repertoire available to researchers working with azetidine systems.

Commercial availability of azetidines remained limited throughout much of the twentieth century, with azetidine being available commercially only in small quantities. This scarcity drove the development of novel synthetic methodologies, including the preparation of azetidine through heating tri-n-butylphosphoranilidine-1-propanol and various other approaches involving tosylated intermediates and subsequent reduction reactions. The work of Nitta and Kanamori in 1986 disclosed novel 1-(diphenylmethyl)azetidine chemical intermediates and methods for preparing hydrochloride salts of azetidine, contributing significantly to the practical accessibility of these compounds.

Classification and Position in Heterocyclic Chemistry

1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid occupies a distinctive position within the broader classification of heterocyclic compounds, specifically belonging to the four-membered nitrogen-containing ring systems. Heterocyclic compounds represent a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members, with heterocyclic organic chemistry focusing on the synthesis, properties, and applications of these diverse structures.

Within the systematic classification of heterocycles, azetidines are categorized as four-membered rings with one nitrogen heteroatom, representing the saturated analogue of the corresponding unsaturated azete system. The classification system places azetidines alongside other four-membered heterocycles including oxetanes (oxygen-containing), thietanes (sulfur-containing), and various systems with multiple heteroatoms. This positioning reflects the unique characteristics of four-membered rings, which experience significant ring strain while maintaining sufficient stability for practical synthetic applications.

The heterocyclic classification of azetidines distinguishes them from related nitrogen-containing systems such as aziridines (three-membered rings) and pyrrolidines (five-membered rings). The strain energy of azetidines, approximately 25.4 kilocalories per mole, positions these compounds between the highly strained aziridines (27.7 kilocalories per mole) and the more stable five-membered pyrrolidine systems. This intermediate strain level provides azetidines with a unique reactivity profile that can be triggered under appropriate reaction conditions while allowing for reasonable handling and storage stability.

The classification of this compound encompasses multiple functional group categories beyond its heterocyclic nature. The compound simultaneously belongs to the class of carboxylic acids due to the presence of the carboxyl functional group at the 3-position of the azetidine ring. Additionally, the cyanobenzoyl substituent introduces aromatic and nitrile functionalities, creating a multi-functional molecule with diverse reactivity patterns. This classification as a heterocyclic carboxylic acid with aromatic and nitrile substitution positions the compound as a valuable synthetic intermediate and building block.

Research Significance of this compound

The research significance of this compound stems from its unique structural features that combine multiple pharmacologically relevant motifs within a single molecular framework. The compound serves as a crucial building block in medicinal chemistry applications, offering strategic opportunities for the development of biologically active molecules. The presence of the cyanobenzoyl group enhances reactivity and provides specific molecular recognition properties that are valuable in drug design and development processes.

Azetidine-3-carboxylic acid derivatives have demonstrated particular significance as conformationally constrained analogues of natural amino acids, with these compounds serving as β-proline analogues in peptide chemistry applications. The structural rigidity imposed by the four-membered ring system creates well-defined conformational preferences that can influence biological activity and molecular recognition properties. Research has shown that azetidine-3-carboxylic acid and its derivatives, including 3-(4-oxymethylphenyl)azetidine-3-carboxylic acid, have been successfully employed in the preparation of endomorphin tetrapeptides, demonstrating their utility in bioactive peptide synthesis.

The compound's significance extends to its role as a synthetic intermediate for accessing diverse chemical space through functional group transformations. The carboxylic acid functionality provides opportunities for amide bond formation, esterification reactions, and other carboxyl group modifications. The cyano group offers additional reactivity options including reduction to primary amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. This multi-functional nature makes this compound particularly valuable for combinatorial chemistry approaches and library synthesis efforts.

Recent research has highlighted the importance of azetidine derivatives in the development of pharmaceutical agents targeting various therapeutic areas. Azetidine-containing compounds have shown promise as structural analogues for established medications, including potential applications as analogues of pain medications and gamma-aminobutyric acid receptor modulators. The conformational constraints imposed by the azetidine ring system can lead to enhanced selectivity and improved pharmacokinetic properties compared to acyclic analogues.

Current Academic Research Landscape

The current academic research landscape surrounding azetidine chemistry and specifically this compound reflects a period of significant growth and innovation in four-membered heterocyclic chemistry. Recent advances have been driven by the recognition that four-membered rings remain underexplored motifs despite offering attractive physicochemical properties for medicinal chemistry applications. This realization has prompted increased research efforts focused on developing efficient synthetic methodologies and exploring the biological potential of azetidine-containing compounds.

Contemporary research has emphasized the development of concise synthetic routes to azetidine derivatives, with particular attention to methods that provide access to 3-aryl-3-carboxylic acid derivatives. Recent publications have described two-step synthetic approaches involving catalytic Friedel-Crafts reactions from four-membered ring alcohol substrates, followed by mild oxidative cleavage procedures. These methodologies have demonstrated broad substrate scope and tolerance for various functional groups, including heteroaromatics and aryltriflates.

The research landscape has also been shaped by advances in stereoselective synthesis methodologies for azetidine systems. Investigations into stereoselective access to azetidine-based α-amino acids have revealed new opportunities for controlling stereochemistry during ring formation and functionalization processes. These developments have important implications for the synthesis of enantiomerically pure azetidine derivatives, which are often required for biological applications and pharmaceutical development.

Current research efforts have expanded beyond traditional synthetic chemistry to encompass applications in chemical biology and drug discovery. The Broad Institute of Massachusetts Institute of Technology and Harvard has extensively utilized Couty's azetidine synthesis for the preparation and profiling of azetidine-based scaffolds in the development of central nervous system-focused lead-like libraries. Similarly, Galapagos biotechnology company has employed azetidine chemistry for the discovery and optimization of free fatty acid receptor 2 antagonists, demonstrating the practical pharmaceutical applications of these heterocyclic systems.

The academic research landscape has been further enriched by investigations into the unique reactivity patterns of azetidine derivatives. Recent studies have explored aza-Michael addition reactions of nitrogen-containing heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates, providing new routes to heterocyclic amino acid derivatives. These investigations have expanded the synthetic toolkit available for accessing diverse azetidine-containing structures while maintaining high levels of functional group compatibility.

Research funding and institutional support for azetidine chemistry have increased substantially, reflecting the growing recognition of the therapeutic potential of four-membered heterocyclic compounds. Academic institutions worldwide have established research programs focused on developing new synthetic methodologies and exploring biological applications of azetidine derivatives. This increased attention has led to a proliferation of publications, patents, and collaborative research efforts that continue to advance the field and expand the practical applications of compounds like this compound.

Properties

IUPAC Name |

1-(4-cyanobenzoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-5-8-1-3-9(4-2-8)11(15)14-6-10(7-14)12(16)17/h1-4,10H,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIELMFYMSWYBKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyanobenzoyl Chloride Intermediate

A critical precursor in the preparation of 1-(4-cyanobenzoyl)azetidine-3-carboxylic acid is 4-cyanobenzoyl chloride, which serves as the acylating agent for the azetidine nucleus.

Method: The 4-cyanobenzoyl chloride is synthesized by chlorination of 4-cyanobenzoic acid derivatives or related compounds (formula II) using chlorinating agents such as phosphoryl trichloride, thionyl chloride, phosgene, or oxalyl chloride. Phosphoryl trichloride is preferred for its efficiency.

Reaction Conditions: The chlorination is typically performed with 2 to 10 equivalents of the chlorinating agent at pressures ranging from 100 to 300 kPa. The reaction rate is enhanced by the presence of catalytic amounts of N,N-dimethylformamide or N,N-dimethylacetamide.

Significance: The resulting 4-cyanobenzoyl chloride is highly reactive and versatile, enabling selective acylation reactions due to the differentiated reactivity of the nitrile and acid chloride groups.

Preparation of Azetidine-3-carboxylic Acid Derivatives

The azetidine-3-carboxylic acid core is synthesized through several established routes, often involving aziridine intermediates or functionalized azetidine esters.

Aziridine Thermal Isomerization: De Kimpe and co-workers developed a method involving thermal isomerization of aziridines to 3-bromoazetidine-3-carboxylic acid derivatives. This method includes:

Formation of α-chloro-β-aminosulfinyl imidates.

Hydrolysis under acidic conditions to esters.

Reduction using lithium aluminum hydride (LAH) to β-chloro-γ-sulfonylamino alcohols.

Intramolecular cyclization under Mitsunobu conditions to yield trans-2-aryl-3-chloroazetidines.

This strategy allows for stereoselective access to azetidine derivatives with functional handles for further modification.

Hydrogenolysis of Azidoazetidine Esters: Ethyl 3-azidoazetidine-3-carboxylates can be hydrogenated over Pd/C catalysts to yield 3-aminoazetidine-3-carboxylates, which can be further functionalized.

N-Benzyl Azetidine-3-carboxylic Acid Methyl Ester Route: Another approach involves the synthesis of N-benzyl azetidine-3-carboxylic acid methyl ester by acid-catalyzed hydrolysis of N-benzyl-3-cyano-azetidine methyl ester, followed by purification and crystallization steps. This intermediate is then hydrolyzed under reflux in water to give the free azetidine-3-carboxylic acid derivative.

Coupling of 4-Cyanobenzoyl Chloride with Azetidine-3-carboxylic Acid

The key step in preparing this compound is the acylation of the azetidine nitrogen with 4-cyanobenzoyl chloride.

Procedure: The azetidine-3-carboxylic acid or its protected derivatives are reacted with 4-cyanobenzoyl chloride under controlled conditions, typically in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed.

Reaction Conditions: The reaction is generally carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperature to moderate temperature to avoid side reactions and maintain selectivity.

Outcome: This acylation yields the target compound, this compound, with the amide linkage formed between the azetidine nitrogen and the 4-cyanobenzoyl group.

Alternative Synthetic Approaches and Functionalization

Organocatalyzed Multi-Component Reactions: Some methods involve L-proline catalyzed three-component reactions of substituted benzaldehydes, anilines, and enolizable aldehydes to form β-aminoalcohol intermediates, which upon cyclization yield azetidine derivatives. This approach allows stereoselective synthesis but may require further functionalization to introduce the 4-cyanobenzoyl moiety.

Diastereoselective α-Alkylation of Azetidine Carbonitriles: Optically active 2-substituted azetidine-2-carbonitriles can be prepared via lithiation and alkylation of azetidine N-borane complexes. While this method focuses on carbonitrile substitution, it informs synthetic strategies for functionalized azetidines.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4-Cyanobenzoic acid derivatives | Phosphoryl trichloride (2-10 equiv), DMF catalyst | 4-Cyanobenzoyl chloride | Chlorination under mild pressure (100-300 kPa) |

| 2 | Aziridine derivatives or azidoazetidine esters | Thermal isomerization, LAH reduction, hydrogenolysis | Azetidine-3-carboxylic acid derivatives | Stereoselective ring formation |

| 3 | Azetidine-3-carboxylic acid or ester | 4-Cyanobenzoyl chloride, base (e.g., triethylamine) | This compound | Amide bond formation |

| 4 | Substituted benzaldehydes, anilines, enolizable aldehydes | L-proline catalysis, cyclization | Functionalized azetidine derivatives | Alternative stereoselective synthesis |

Research Findings and Notes

The chlorination step to form 4-cyanobenzoyl chloride is critical for obtaining a reactive acylating agent, with phosphoryl trichloride providing efficient conversion and manageable reaction conditions.

The azetidine ring can be constructed via multiple routes, including thermal isomerization of aziridines and catalytic hydrogenolysis of azido precursors, allowing for stereochemical control and functional group tolerance.

The coupling reaction to form the amide bond between the azetidine nitrogen and 4-cyanobenzoyl chloride is well-established, typically requiring careful control of temperature and base to ensure high yields and purity.

Alternative organocatalytic methods provide access to optically active azetidines, which may be further derivatized to the target compound, offering flexibility in synthetic design.

Chemical Reactions Analysis

1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the cyanobenzoyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of bioactive molecules and potential drug candidates. It has been utilized in developing inhibitors for various enzymes and receptors, contributing to advances in pharmacology.

Case Study: Inhibitors of Human Neutrophil Elastase (HNE)

Research has demonstrated that derivatives of 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid exhibit significant inhibitory activity against HNE, an enzyme implicated in inflammatory diseases. For example, compounds modified from this scaffold showed IC50 values in the submicromolar range, indicating strong potency against target enzymes .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3a | 0.4 | HNE |

| 5a | 0.4 | HNE |

| 8b | 5.1 | Thrombin |

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for constructing complex organic molecules, including various heterocycles.

Synthesis Route Example

The compound can be synthesized through cyclization reactions involving readily available precursors. A typical route involves:

- Formation of the azetidine ring via cyclization.

- Introduction of the cyanobenzoyl group using cyanobenzoyl chloride under basic conditions.

This method allows for the efficient production of derivatives that can be further modified for specific applications.

Catalysis

The compound's unique structural features enable its application in catalytic processes such as:

- Henry Reaction

- Suzuki Coupling

- Sonogashira Reaction

- Michael Addition

These reactions benefit from the compound's ability to facilitate bond formation between various reactants, enhancing yield and selectivity in synthetic pathways.

Summary of Findings

This compound is a promising compound with diverse applications in medicinal chemistry, organic synthesis, and catalysis. Its ability to act as a building block for bioactive molecules and its role in facilitating complex reactions make it an important subject of study in chemical research.

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid (CAS 1236144-55-0)

- Structure: Features a benzyl group with a cyano substituent instead of a benzoyl group.

- Key Differences: The benzyl group lacks the carbonyl oxygen present in the benzoyl moiety, reducing rigidity and electron-withdrawing effects. This may enhance conformational flexibility and alter binding kinetics compared to the cyanobenzoyl derivative .

1-(4-Fluorobenzoyl)-3-[[(6-methoxy-2-naphthalenyl)oxy]methyl]-3-azetidinecarboxylic Acid (CAS 1078166-57-0)

- Structure : Incorporates a fluorobenzoyl group and a methoxy-naphthalene substituent.

- Key Differences: The fluorine atom increases electronegativity and lipophilicity, while the naphthalene moiety adds steric bulk. These modifications likely enhance receptor affinity and metabolic stability compared to the simpler cyanobenzoyl analog .

Siponimod (BAF312)

- Structure: (E)-1-(4-[1-([(4-cyclohexyl-3-[trifluoromethyl]benzyl)oxy]imino)ethyl]-2-ethylbenzyl)azetidine-3-carboxylic acid.

- Key Differences: The trifluoromethyl and cyclohexyl groups contribute to high lipophilicity, enabling blood-brain barrier penetration and selective S1P receptor modulation.

Physicochemical Properties

*Estimated based on structural similarity.

Pharmacological Implications

- Receptor Binding: The carboxylic acid group enables ionic interactions with target receptors (e.g., S1P receptors in and ). The cyanobenzoyl group’s electron-withdrawing nature may enhance hydrogen-bonding interactions compared to benzyl or benzhydryl analogs .

Biological Activity

1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound features an azetidine ring, a carboxylic acid functional group, and a cyanobenzoyl moiety. The unique structure contributes to its biological properties and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Apoptosis Induction : It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays revealed:

- Cytotoxicity : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. The IC50 values ranged from sub-micromolar to micromolar concentrations, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.48 | Doxorubicin |

| U-937 | 0.78 | Doxorubicin |

| HCT-116 | 0.19 | Prodigiosin |

Mechanistic Insights

Flow cytometry analysis indicated that the compound triggers apoptosis through caspase activation, specifically caspase 3/7, leading to cell cycle arrest at the G1 phase . This suggests that the compound not only inhibits proliferation but also actively promotes programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytotoxicity : A study published in MDPI reported that derivatives of the compound exhibited higher cytotoxicity against leukemia cell lines compared to Lambertianic Acid, with significant apoptosis induction noted through flow cytometry assays .

- Comparative Analysis : Another study highlighted that modifications in the structure of similar compounds could enhance biological activity, emphasizing the importance of electron-withdrawing groups in increasing potency .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Cyanobenzoyl)azetidine-3-carboxylic acid?

Methodological Answer: A typical synthetic approach involves coupling reactions using activating agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). For example, Boc-protected intermediates are first reacted with activated carboxylic acids, followed by deprotection using trifluoroacetic acid (TFA). The crude product is purified via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). Yields range from 58–76% depending on substituents . Key steps include:

- Reagent Activation: Mixing the carboxylic acid with EDCI/HOBt for 10 minutes.

- Amine Coupling: Adding the amine and triethylamine (Et₃N) for 6–15 hours.

- Work-up: Washing with NaHCO₃, brine, and drying over MgSO₄.

- Deprotection: Removing Boc groups with TFA.

Q. What safety protocols are essential when handling azetidine-3-carboxylic acid derivatives?

Methodological Answer:

- Eye/Skin Contact: Immediately flush eyes with water for 15 minutes using an eyewash station; rinse skin with water and remove contaminated clothing .

- Inhalation: Relocate to fresh air; administer CPR if breathing is impaired (avoid mouth-to-mouth contact).

- General Precautions: Use fume hoods, wear nitrile gloves, lab coats, and safety goggles. Avoid ingestion and ensure proper waste disposal. These compounds are for research use only and require validation for biological applications .

Q. Which analytical techniques confirm the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, azetidine protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 216.24 for C₁₂H₁₂N₂O₂) .

- Chromatography: HPLC or TLC with UV detection ensures purity (>95%).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of azetidine-3-carboxylic acid derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to recommend optimal conditions (e.g., solvent polarity, temperature). For example, ICReDD integrates reaction path searches with experimental feedback loops to reduce trial-and-error approaches, accelerating reaction design .

Q. What crystallographic techniques characterize the structural conformation of azetidine derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves bond angles, torsional strain, and intermolecular interactions. For instance, azetidine rings exhibit puckered conformations (C-N-C angles ~88°), and hydrogen-bonding networks (e.g., O–H···O) stabilize crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018 are standard .

Q. How do researchers design experiments to study azetidine ring reactivity under varying conditions?

Methodological Answer: Factorial design (e.g., 2³ design) tests variables like pH, temperature, and catalysts. For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst | None | Pd/C |

| Solvent | DMF | THF |

| Response variables include reaction yield and byproduct formation. ANOVA identifies significant factors . |

Q. What strategies improve low yields in coupling reactions involving azetidine derivatives?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for C–N bond formation.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.

- Microwave Assistance: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields .

- Stepwise Coupling: Sequential addition of reagents minimizes side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.